molecular formula C15H16F6N2O4S B12123829 Ethyl 4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazinecarboxylate

Ethyl 4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazinecarboxylate

Cat. No.: B12123829
M. Wt: 434.4 g/mol
InChI Key: SBYDCQKNYMACKJ-UHFFFAOYSA-N
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Description

Ethyl 4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazinecarboxylate is a complex organic compound characterized by the presence of trifluoromethyl groups, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a starting material, which undergoes nucleophilic substitution reactions to introduce the trifluoromethyl groups . The piperazine ring is then formed through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as amines or halides.

Mechanism of Action

The mechanism of action of Ethyl 4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. Once inside the cell, the compound can modulate various biochemical pathways, leading to its desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazinecarboxylate is unique due to its combination of a piperazine ring and sulfonyl group, which imparts distinct chemical properties and enhances its versatility in various applications. The presence of multiple trifluoromethyl groups further distinguishes it from other compounds, providing enhanced stability and reactivity .

Properties

Molecular Formula

C15H16F6N2O4S

Molecular Weight

434.4 g/mol

IUPAC Name

ethyl 4-[3,5-bis(trifluoromethyl)phenyl]sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C15H16F6N2O4S/c1-2-27-13(24)22-3-5-23(6-4-22)28(25,26)12-8-10(14(16,17)18)7-11(9-12)15(19,20)21/h7-9H,2-6H2,1H3

InChI Key

SBYDCQKNYMACKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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